molecular formula C8H8S B1295318 1,3-Dihydrobenzo[c]thiophene CAS No. 2471-92-3

1,3-Dihydrobenzo[c]thiophene

Cat. No.: B1295318
CAS No.: 2471-92-3
M. Wt: 136.22 g/mol
InChI Key: KVRZARWOKBNZMM-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[c]thiophene is an organic compound with the molecular formula C₈H₈S. It is a sulfur-containing heterocycle, specifically a benzothiophene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydrobenzo[c]thiophene can be synthesized through several methods. One common approach involves the cyclization of o-xylylene sulfide. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the use of metal triflates as catalysts due to their stability and efficiency. For example, gallium triflate (Ga(OTf)₃) has been used to achieve high yields in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrobenzo[c]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dihydrobenzo[c]thiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene: Another benzothiophene derivative with similar structural properties.

    Benzo[c]thiophene: The fully aromatic counterpart of 1,3-Dihydrobenzo[c]thiophene.

    Thiophene: A simpler sulfur-containing heterocycle.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic materials and potential therapeutic agents .

Properties

IUPAC Name

1,3-dihydro-2-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-2-4-8-6-9-5-7(8)3-1/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRZARWOKBNZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117116-78-6
Record name Benzo[c]thiophene, 1,3-dihydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117116-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30179450
Record name Benzo(c)thiophene, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2471-92-3
Record name Benzo(c)thiophene, 1,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(c)thiophene, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compounds of formula 4 where n is 0, 1 or 2 are prepared by a modification of the procedure of ##STR13## Oliver, et al., in Chem. and Ind., 1024 (1965). α,α-Dibromo-o-xylene is reacted with sodium sulfide in ethanol to form 1,3-dihydrobenzo[c]thiophene. The thiophene compound is oxidized to the corresponding dioxide by means of hydrogen peroxide, m-chloroperzenxoic acid or other suitable oxidants or to the monoxide (Can. J. Chem., 51, 4082 (1973) using sodium metaperoidate.
[Compound]
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formula 4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-dihydrobenzo[c]thiophene?

A1: this compound has a molecular formula of C8H8S and a molecular weight of 136.21 g/mol. []

Q2: How can this compound be oxidized to its corresponding sulfone?

A2: this compound can be oxidized to this compound S,S-dioxide (also known as benzosulfone) using various oxidizing agents. One method utilizes metalloporphyrin complexes as catalysts for a greener and more sustainable approach. []

Q3: What is significant about the reactivity of this compound 2,2-dioxide?

A3: this compound 2,2-dioxide serves as a precursor to ortho-quinodimethanes. Upon heating, it undergoes thermal extrusion of sulfur dioxide, generating the reactive ortho-quinodimethane intermediate. [, ]

Q4: How can the reactivity of the generated ortho-quinodimethane be exploited?

A4: The ortho-quinodimethane readily participates in Diels-Alder reactions with various dienophiles. This reactivity has been utilized in synthesizing diverse compounds, including heteronaphthacenes, lignan analogs, and potential pharmaceuticals. [, , , , ]

Q5: What is the stereochemistry of the Diels-Alder reaction with ortho-quinodimethanes derived from this compound 2,2-dioxide?

A5: The Diels-Alder reaction with these ortho-quinodimethanes can exhibit high diastereoselectivity. Studies have shown that chiral auxiliaries on the ortho-quinodimethane, like α-alkoxy groups, can induce asymmetry in the cycloadducts. [, , ]

Q6: Can the regioselectivity of these Diels-Alder reactions be controlled?

A6: Yes, substituents on the ortho-quinodimethane can influence the regioselectivity of the Diels-Alder reaction. For instance, a phenyl group on the ortho-quinodimethane directs the dienophile addition to yield predominantly trans-1-phenyl-2-carbomethoxytetrahydronaphthalenes. []

Q7: What are other synthetic applications of this compound derivatives?

A7: this compound derivatives have been used in various synthetic transformations: * Direct conversion of alcohols to thiols: Lawesson's reagent can convert o-(dihydroxymethyl)benzene derivatives to the corresponding 1,3-dihydrobenzo[c]thiophenes. [, ] * Synthesis of 1-aryl-1,3-dihydrobenzo[c]thiophenes: Acid-mediated cyclization of 1-[aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes provides access to these compounds. [] * Formation of this compound-imines: Tandem reactions of o-(1-alkynyl)benzamides with Lawesson’s Reagent generate these imines. [, ]

Q8: Can this compound 2,2-dioxides be used for sulfur dioxide release?

A8: Yes, research has explored the potential of certain this compound 2,2-dioxide derivatives as photochemically activated sulfur dioxide donors. These compounds release sulfur dioxide upon UV irradiation and show promise for potential therapeutic applications. []

Q9: Have computational methods been used to study ortho-quinodimethanes derived from this compound 2,2-dioxide?

A9: Yes, ab initio calculations have been performed on ortho-quinodimethane and its α-phenyl and α-oxy derivatives to understand their electronic and steric properties. These calculations helped establish correlations between the ortho-quinodimethane structure and the regio- and diastereoselectivity of their Diels-Alder reactions. []

Q10: How do substituents on the this compound ring affect its reactivity?

A10: Substituents significantly influence reactivity. For instance, electron-donating groups on benzosulfones enhance the yield of sulfur dioxide upon photolysis. [] Furthermore, the presence and nature of substituents on the this compound core can impact its ability to act as an electron donor, with implications for its use in developing organic conductors. []

Q11: What are the potential applications of this compound derivatives in materials science?

A11: this compound can be modified to create electron donors with potential applications in organic conductors. For example, alkylenedithio derivatives of 1,3-bis(1,3-dithiol-2-ylidene)-1,3-dihydrobenzo[c]thiophene (BDTBT) exhibit promising conductivity properties. []

Q12: Are there any pharmaceutical applications of this compound derivatives under investigation?

A12: Research suggests potential therapeutic uses for this compound derivatives. One area of study focuses on utilizing photoactivated this compound 2,2-dioxides for targeted sulfur dioxide delivery, which may have value in treating conditions like glioblastoma. [, , ]

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